Receptor Binding Specificity: LyP-1 Preferentially Binds p32, Not Scrambled Controls
LyP-1 exhibits specific, saturable binding to immobilized p32 protein, whereas scrambled control peptides (CRVRTRSGC, CREKA) show negligible binding. In phage-binding assays, LyP-1 phage displayed a >4-fold enrichment over insertless phage on p32-coated wells, while control phages (CREKA, LyP-2) demonstrated no significant binding above background [1]. Additionally, anti-p32 monoclonal antibody 60.11 inhibited LyP-1 phage binding in a concentration-dependent manner, confirming target specificity [2].
Control phages (CREKA, LyP-2): no significant binding
| Evidence Dimension | Phage binding to purified p32 protein |
|---|---|
| Target Compound Data | LyP-1 phage: >4-fold binding over insertless phage |
| Comparator Or Baseline | CREKA phage; LyP-2 (CNRRTKAGC) phage; insertless phage (baseline = 1.0) |
| Quantified Difference | >4-fold increase relative to insertless phage; control phages showed no significant enrichment |
| Conditions | Microtiter wells coated with purified p32 protein or BSA control; detection via phage titering |
Why This Matters
Demonstrates that only the specific LyP-1 sequence confers p32 binding; generic or scrambled peptides cannot substitute.
- [1] Fogal V, Zhang L, Krajewski S, Ruoslahti E. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. Cancer Res. 2008;68(17):7210-7218. doi:10.1158/0008-5472.CAN-07-6752 (Figure 1 data: LyP-1 peptide binds to p32 protein in tumor cell extracts) View Source
- [2] Fogal V, Zhang L, Krajewski S, Ruoslahti E. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. Cancer Res. 2008;68(17):7210-7218. View Source
